molecular formula C14H4F25I B120953 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane CAS No. 146983-96-2

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane

Cat. No. B120953
M. Wt: 774.04 g/mol
InChI Key: DBXLDZXWSFMBRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules with multiple substituents, such as the one , often involves multi-step synthetic routes. For instance, the synthesis of octasubstituted pentacenequinone derivatives as mentioned in paper involves the oxidation of pentacenes, which is a method that could potentially be adapted for the synthesis of polyfluorinated iodotetradecanes by selecting appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of polyfluorinated compounds is characterized by the presence of multiple fluorine atoms, which can significantly influence the chemical behavior due to their high electronegativity and the strength of the carbon-fluorine bond. The papers provided do not directly analyze the molecular structure of a compound similar to "1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane," but the principles discussed in the synthesis and properties of other complex molecules can provide insights into the potential behavior of such a compound.

Chemical Reactions Analysis

The reactivity of a polyfluorinated iodotetradecane would likely be influenced by the presence of the iodine atom, which could act as a site for further chemical reactions, such as substitution or coupling reactions. The papers do not provide specific reactions for such a compound, but the methodologies described for the synthesis of other complex molecules, such as the use of iodobenzene diacetate and iodine in paper , could be relevant for understanding the types of reactions that the iodine moiety in the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluorinated compounds are often dominated by the strong carbon-fluorine bonds and the overall lipophobic and hydrophobic nature of the fluorinated carbon chain. While the papers do not discuss the specific compound , they do provide information on the properties of other complex organic molecules, which can be used to infer that "1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane" would likely exhibit low reactivity and high thermal and chemical stability, similar to other polyfluorinated compounds.

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-14-iodotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4F25I/c15-3(16,1-2-40)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXLDZXWSFMBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4F25I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067535
Record name 1-Iodo-1H,1H,2H,2H-perfluorotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane

CAS RN

30046-31-2
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,1H,2H,2H-Perfluorotetradecyliodide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-14-iodo-
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Record name 1-Iodo-1H,1H,2H,2H-perfluorotetradecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-14-iodotetradecane
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUOROLAURYLETHYL IODIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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